1-((3-chloro-2-methylphenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine
Description
This compound features a piperidine core dual-functionalized with a 3-chloro-2-methylphenyl sulfonyl group and a 4-methyl-4H-1,2,4-triazol-3-yl sulfonyl moiety. Its structure combines electron-withdrawing (chloro, sulfonyl) and sterically bulky (methyl) substituents, which are critical for modulating solubility, stability, and target binding . The synthesis likely follows pathways analogous to related 1,4-disubstituted piperidine derivatives, involving sulfonylation of piperidine precursors under basic conditions (e.g., Na₂CO₃, pH 9–10) and coupling with triazole sulfonyl intermediates .
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O4S2/c1-11-13(16)4-3-5-14(11)26(23,24)20-8-6-12(7-9-20)25(21,22)15-18-17-10-19(15)2/h3-5,10,12H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDSYGBJUPMOPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=NN=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-chloro-2-methylphenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Coupling Reactions: The final coupling of the triazole and piperidine moieties can be facilitated by using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-((3-chloro-2-methylphenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove sulfonyl groups or reduce other functional groups within the molecule.
Substitution: The aromatic ring and triazole moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄ (potassium permanganate), H₂O₂ (hydrogen peroxide)
Reducing Agents: LiAlH₄ (lithium aluminium hydride), NaBH₄ (sodium borohydride)
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring or triazole moiety.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an inhibitor of enzymes or receptors involved in disease pathways.
Materials Science: Its unique chemical properties might make it useful in the development of new materials with specific electronic or mechanical properties.
Biological Studies: The compound could be used to study the effects of sulfonyl and triazole groups on biological systems, potentially leading to new insights into their roles in biochemistry.
Mechanism of Action
The mechanism of action of 1-((3-chloro-2-methylphenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The sulfonyl groups could interact with amino acid residues in the active site, while the triazole ring might enhance binding affinity through π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Sulfonyl Group
- 1-(4-Methoxyphenylsulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine (CAS 1448046-78-3): Replaces the 3-chloro-2-methylphenyl group with a 5-chloro-2-methoxyphenyl moiety.
- N-(2-Ethyl-6-methylphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide (9i) :
Modifications on the Triazole Moiety
- 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride (CAS 297172-18-0): Lacks the sulfonyl group at the triazole position. Reduced steric bulk and polarity result in lower similarity (0.56 vs.
- 5-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl methyl sulfide :
Piperidine Core Analogues
- 1-((4-Nitrophenyl)sulfonyl)piperidin-4-ol :
- 1-(6-Chloropyridazin-3-yl)piperidin-4-ol (CAS 89937-26-8):
Key Comparative Data
Research Findings and Implications
- Binding Affinity : Molecular docking of triazole-piperidine hybrids (e.g., compound 21 in ) shows binding energies ranging from -7.03 to -5.75 kcal/mol, with ligand efficiency values (-0.31 to -0.34 kcal/mol) indicating the target compound’s chloro-methylphenyl group may improve hydrophobic interactions .
- Metabolic Stability : Compounds with methyl or chloro substituents (e.g., ) exhibit slower hepatic clearance than methoxy analogues, favoring the target compound’s design for in vivo applications .
Biological Activity
The compound 1-((3-chloro-2-methylphenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy against different biological targets, and related case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperidine core substituted with two sulfonyl groups and a triazole moiety, which are critical for its biological activity.
Research indicates that the compound exhibits multiple mechanisms of action:
- Inhibition of Carbonic Anhydrase IX : The compound selectively inhibits carbonic anhydrase IX (CA IX), an enzyme associated with tumor growth and metastasis. In vitro studies show that it has inhibition constants (Ki) ranging from 16.4 to 66.0 nM against CA IX, suggesting potent activity in cancer therapy .
- Antimicrobial Activity : The presence of the triazole ring enhances its efficacy against various pathogens. Studies have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to standard antibiotics .
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of apoptotic pathways .
Biological Activity Data
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
- Oncology Applications : In a study involving various cancer cell lines, the compound demonstrated significant cytotoxic effects, particularly against SJSA-1 cells, with effective concentrations leading to substantial growth inhibition. The study highlighted the role of the sulfonamide group in enhancing cytotoxicity through specific receptor interactions .
- Infectious Disease Treatment : Another investigation focused on the antimicrobial properties revealed that the compound effectively inhibited bacterial growth in vitro. The study emphasized its potential as an alternative treatment option for antibiotic-resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
